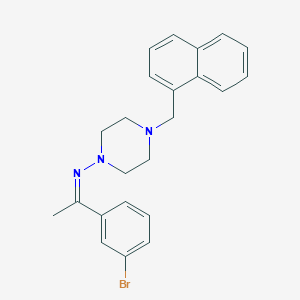
C23H24BrN3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C23H24BrN3 is a complex organic molecule that contains bromine, nitrogen, and a substantial carbon backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C23H24BrN3 typically involves multi-step organic reactions. One common method includes the use of bromination reactions where a precursor molecule is treated with bromine under controlled conditions to introduce the bromine atom into the desired position. This is followed by a series of coupling reactions to build the complex carbon-nitrogen framework.
Industrial Production Methods
In an industrial setting, the production of This compound often involves large-scale bromination and coupling reactions. These processes are optimized for yield and purity, using catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and consistency of the production process.
化学反応の分析
Types of Reactions
C23H24BrN3: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated and nitrogen-containing oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the bromine atom or reduction of nitrogen-containing groups.
Substitution: The bromine atom in can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated ketones or aldehydes, while reduction can produce amines or de-brominated hydrocarbons.
科学的研究の応用
C23H24BrN3: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: is used in the development of new materials and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of C23H24BrN3 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrogen-containing groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
C23H24ClN3: A similar compound with chlorine instead of bromine, which may exhibit different reactivity and biological activity.
C23H24IN3: The iodine analog, which can have distinct properties due to the larger atomic size and different electronic effects of iodine.
C23H24FN3: The fluorine analog, known for its increased stability and potential differences in biological activity.
Uniqueness
C23H24BrN3: is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are not observed in its chlorine, iodine, or fluorine counterparts. This uniqueness makes it valuable in certain chemical reactions and applications where the specific characteristics of bromine are advantageous.
特性
分子式 |
C23H24BrN3 |
|---|---|
分子量 |
422.4 g/mol |
IUPAC名 |
(Z)-1-(3-bromophenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanimine |
InChI |
InChI=1S/C23H24BrN3/c1-18(20-8-5-10-22(24)16-20)25-27-14-12-26(13-15-27)17-21-9-4-7-19-6-2-3-11-23(19)21/h2-11,16H,12-15,17H2,1H3/b25-18- |
InChIキー |
OHXBEBSLPFJJAM-BWAHOGKJSA-N |
異性体SMILES |
C/C(=N/N1CCN(CC1)CC2=CC=CC3=CC=CC=C32)/C4=CC(=CC=C4)Br |
正規SMILES |
CC(=NN1CCN(CC1)CC2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107323.png)
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14107324.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B14107332.png)
![1-methyl-9-(4-methylphenyl)-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107333.png)
![2-(2-Hydroxyethyl)-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107351.png)
![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107352.png)
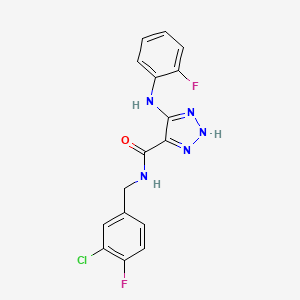
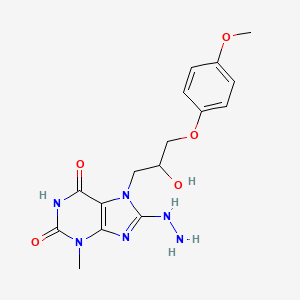
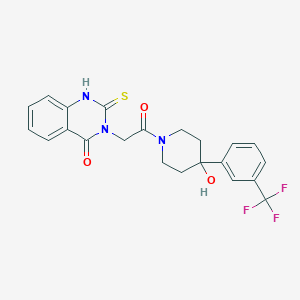
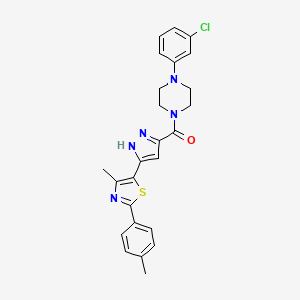

![1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107385.png)
![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107386.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107392.png)
